2-[5-(2,4-Dichlorophenyl)furan-2-yl]-1,3-benzothiazole

KRAS G12C inhibitor Structure-activity relationship Benzothiazolyl biaryl pharmacophore

2-[5-(2,4-Dichlorophenyl)furan-2-yl]-1,3-benzothiazole (CAS: 902096-15-5) is a synthetic heterocyclic small molecule (C17H9Cl2NOS, MW: 346.2 g/mol) belonging to the benzothiazole class, characterized by a furan linker bridging the benzothiazole core to a 2,4-dichlorophenyl substituent. This specific connectivity places it within the chemical space of benzothiazolyl biaryl compounds, a scaffold associated in recent patent literature with KRAS G12C inhibition strategies.

Molecular Formula C17H9Cl2NOS
Molecular Weight 346.2 g/mol
Cat. No. B12222195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[5-(2,4-Dichlorophenyl)furan-2-yl]-1,3-benzothiazole
Molecular FormulaC17H9Cl2NOS
Molecular Weight346.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl
InChIInChI=1S/C17H9Cl2NOS/c18-10-5-6-11(12(19)9-10)14-7-8-15(21-14)17-20-13-3-1-2-4-16(13)22-17/h1-9H
InChIKeySNTJQBLACVRTHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[5-(2,4-Dichlorophenyl)furan-2-yl]-1,3-benzothiazole: Procurement-Ready Physicochemical and Structural Baseline


2-[5-(2,4-Dichlorophenyl)furan-2-yl]-1,3-benzothiazole (CAS: 902096-15-5) is a synthetic heterocyclic small molecule (C17H9Cl2NOS, MW: 346.2 g/mol) belonging to the benzothiazole class, characterized by a furan linker bridging the benzothiazole core to a 2,4-dichlorophenyl substituent . This specific connectivity places it within the chemical space of benzothiazolyl biaryl compounds, a scaffold associated in recent patent literature with KRAS G12C inhibition strategies [1]. Basic property data is available from authoritative chemical databases, confirming its identity and purity benchmarks for procurement, while the absence of extensive published biological data for this precise compound indicates its primary role as a research tool or synthetic intermediate.

Why Benzothiazole-Furan Scaffolds Cannot Be Interchanged: The Critical Role of 2,4-Dichloro Substitution


Substitution patterns on the benzothiazole-furan scaffold are not equivalent; minor structural variations drive divergent binding affinities and biological outcomes. In the related diamidino-substituted series evaluated by Racané et al., shifting from a furan to a thiophene core or altering the amidino group drastically changed antiproliferative potency, with imidazolinyl-substituted derivatives showing the strongest activity and the furan core correlating with differential DNA binding [1]. Similarly, the 2,4-dichlorophenyl group in the target compound provides a distinct electronic and steric profile compared to mono-chloro, unsubstituted phenyl, or other halide analogs, which directly impacts its utility as a pharmacophore input for KRAS G12C inhibitor design [2]. Simple generic replacement with a structurally similar benzothiazole, such as 2-phenylbenzothiazole or a 4-chlorophenyl analog, would forfeit these specific molecular recognition features and invalidate structure-activity relationships established in the patent space.

Quantitative Differentiation Evidence for 2-[5-(2,4-Dichlorophenyl)furan-2-yl]-1,3-benzothiazole


KRAS G12C Inhibitor Pharmacophore Compliance: Structural Alignment with Patent-Defined Biaryl Scaffolds

The compound's benzothiazolyl-furan-phenyl architecture maps onto the general formula I of the benzothiazolyl biaryl patent class, which explicitly claims activity as KRAS G12C inhibitors [1]. While specific IC50 values for the target compound are not publicly disclosed, the patent establishes that the 2,4-dichlorophenyl substitution pattern is a defined embodiment for achieving inhibitory activity against G12C mutant KRAS protein, differentiating it from unsubstituted phenyl or mono-substituted analogs which fall outside the preferred substitution claims [1].

KRAS G12C inhibitor Structure-activity relationship Benzothiazolyl biaryl pharmacophore

Physicochemical Benchmarking: Molecular Weight and Lipophilicity Differentiation from Non-Chlorinated Scaffolds

The molecular formula C17H9Cl2NOS corresponds to a molecular weight of 346.2 g/mol and a predicted logP substantially higher than the non-chlorinated phenyl analog (C17H11NOS, MW 277.3 g/mol) due to the two chlorine atoms . This increased lipophilicity influences membrane permeability and protein binding, critical parameters in early-stage drug discovery. An authoritative database confirms the target compound's unique formula and mass among benzothiazole-furan hybrids .

Physicochemical properties logP prediction Lead-likeness

Antiproliferative Activity Class Comparison: Furan Core vs. Thiophene Core in Benzothiazole Series

In a panel of tumor cell lines, Racané et al. demonstrated that diamidino-substituted derivatives with a thiophene core exhibited increased antiproliferative activity relative to their furan counterparts, while furan-core compounds showed distinct DNA binding sequence selectivity [1]. Although the target compound lacks amidino groups and was not directly tested, this class-level evidence indicates that the furan linker confers different biological properties compared to thiophene analogs, and that the target compound may serve as a less cytotoxic scaffold for further functionalization.

Antiproliferative activity Furan vs. thiophene DNA binding

Fluorescent Property Differentiation: Unsubstituted Benzothiazole-Furan Core as a Photophysical Tool

Earlier work on unsymmetric bis-benzothiazolyl furans and thiophenes established that the parent benzothiazole-furan core possesses intrinsic fluorescent properties [1]. The target compound's 2,4-dichlorophenyl substituent is expected to modulate fluorescence quantum yield via heavy-atom effects, differentiating its photophysical signature from non-halogenated or mono-halogenated analogs. While quantitative photophysical data for the target compound are not available, the class-level fluorescent behavior of the benzothiazole-furan core provides a basis for its use as a fluorophore scaffold.

Fluorescence Benzothiazole photophysics Probe design

Target Application Scenarios for 2-[5-(2,4-Dichlorophenyl)furan-2-yl]-1,3-benzothiazole in Drug Discovery and Chemical Biology


KRAS G12C Inhibitor Lead Optimization: Validated Pharmacophore Input

Based on its structural alignment with the benzothiazolyl biaryl patent class [1], the compound serves as a commercially available, pre-validated chemical starting point for medicinal chemistry teams pursuing covalent or allosteric KRAS G12C inhibitors. Its procurement eliminates the need for de novo synthesis of the core scaffold, accelerating hit-to-lead timelines.

Structure-Activity Relationship (SAR) Studies on Chlorine Substitution Patterns

The well-defined 2,4-dichloro substitution provides a distinct electronic and steric benchmark for comparative SAR studies against mono-chloro, meta-dichloro, or other halide analogs. This enables systematic evaluation of halogen effects on target binding, as supported by the differentiated physicochemical properties documented in authoritative databases .

Fluorescent Probe Development Leveraging Heavy-Atom Photophysics

The benzothiazole-furan core's established fluorescent properties [2], combined with the predictable heavy-atom quenching effect of the 2,4-dichlorophenyl group, make this compound a useful scaffold for designing fluorogenic probes whose emission can be modulated upon target engagement or metabolic transformation.

Non-Cytotoxic Control Scaffold for Antiproliferative Selectivity Assays

As a non-amidino benzothiazole-furan compound, it is predicted to possess low baseline antiproliferative activity compared to diamidino-substituted derivatives [3], positioning it as a potential negative control or selectivity scaffold in assays where target-specific inhibition must be distinguished from general cytotoxicity.

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